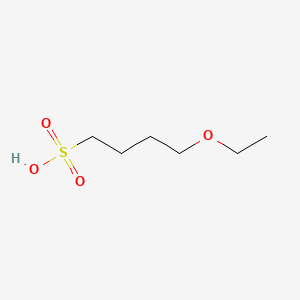
4-Ethoxy-1-butanesulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethoxy-1-butanesulfonic acid is an organic compound with the molecular formula C6H14O4S It is a sulfonic acid derivative, characterized by the presence of an ethoxy group attached to the butane chain
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Ethoxy-1-butanesulfonic acid can be synthesized through several methods. One common approach involves the reaction of 4-chlorobutyl acetate with sodium sulfite in an aqueous medium, followed by acidification to yield the sulfonic acid . Another method includes the chlorosulfonation of 1-chlorobutane, followed by hydrolysis .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The process typically includes the use of robust reaction vessels and precise control of reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-Ethoxy-1-butanesulfonic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert it into corresponding sulfonates.
Substitution: It can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium hydroxide or ammonia can be employed under mild conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfonic acids, while substitution reactions can produce a variety of substituted butanesulfonic acids .
Scientific Research Applications
4-Ethoxy-1-butanesulfonic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-ethoxy-1-butanesulfonic acid involves its interaction with various molecular targets. In biological systems, it can interact with cell membranes and proteins, influencing cellular processes. The ethoxy group allows for specific binding interactions, while the sulfonic acid group can participate in ionic interactions, affecting the compound’s overall activity .
Comparison with Similar Compounds
1-Butanesulfonic Acid: This compound lacks the ethoxy group, making it less versatile in certain applications.
4-Hydroxy-1-butanesulfonic Acid: The presence of a hydroxy group instead of an ethoxy group alters its reactivity and applications.
Uniqueness: 4-Ethoxy-1-butanesulfonic acid is unique due to the presence of the ethoxy group, which enhances its solubility and reactivity compared to similar compounds. This makes it particularly useful in applications requiring specific binding interactions and solubility properties .
Properties
CAS No. |
5324-86-7 |
|---|---|
Molecular Formula |
C6H14O4S |
Molecular Weight |
182.24 g/mol |
IUPAC Name |
4-ethoxybutane-1-sulfonic acid |
InChI |
InChI=1S/C6H14O4S/c1-2-10-5-3-4-6-11(7,8)9/h2-6H2,1H3,(H,7,8,9) |
InChI Key |
BFAFGNSVYSUTDU-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCCCS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



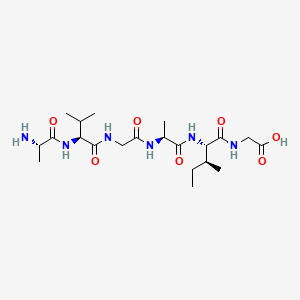
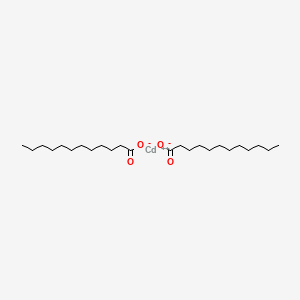
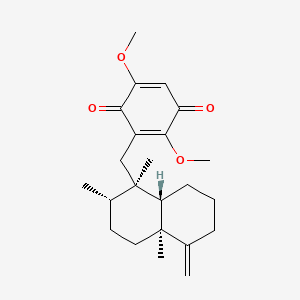
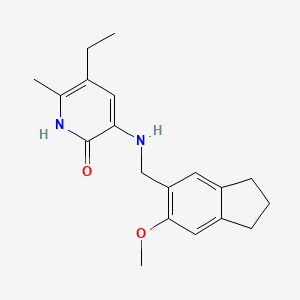
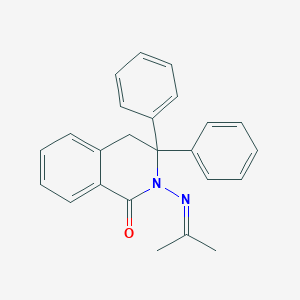
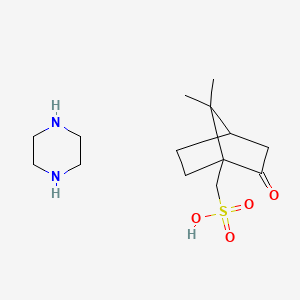
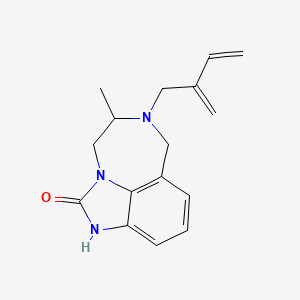
![N-[2-[(2-Cyanoethyl)amino]ethyl]-N-[2-(stearoylamino)ethyl]stearamide](/img/structure/B12792134.png)
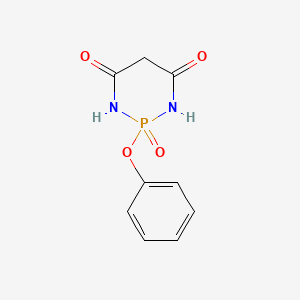
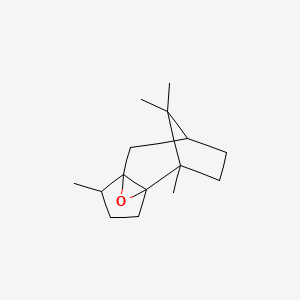
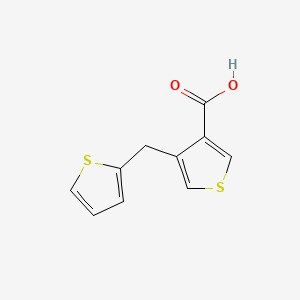
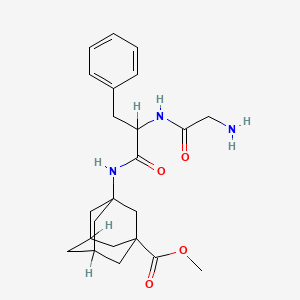
![5-Methyl-3-phenyl[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12792148.png)
